molecular formula C18H22N2 B3029105 Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]- CAS No. 52870-46-9

Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]-

Cat. No.: B3029105
CAS No.: 52870-46-9
M. Wt: 266.4 g/mol
InChI Key: LTVAIOLMQDKZTP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a benzenamine core substituted at the 4-position with a cyclohexadienylidene ring bearing a 1,3-dimethylbutylimino group. Its molecular formula is C₁₈H₂₂N₂, and it is also known as N-(1,3-Dimethylbutyl)-N'-phenyl-p-benzoquinone diimine or N-[4-[(1,3-Dimethylbutyl)imino]-2,5-cyclohexadienylidene]aniline .

Properties

IUPAC Name

4-N-(4-methylpentan-2-yl)-1-N-phenylcyclohexa-2,5-diene-1,4-diimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c1-14(2)13-15(3)19-17-9-11-18(12-10-17)20-16-7-5-4-6-8-16/h4-12,14-15H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVAIOLMQDKZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)N=C1C=CC(=NC2=CC=CC=C2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00886023
Record name N-(1,3-Dimethylbutyl)-N'-phenylquinone diimine
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Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52870-46-9
Record name Benzenamine, N-(4-((1,3-dimethylbutyl)imino)-2,5-cyclohexadien-1-ylidene)-
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Record name Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(1,3-Dimethylbutyl)-N'-phenylquinone diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00886023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1,3-dimethylbutyl)-N'-(phenyl)-1,4-benzoquinonediimine
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Preparation Methods

The synthesis of Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]- typically involves multiple steps. One common method starts with p-benzoquinone as the raw material, which undergoes an amidation reaction to produce the desired compound . The specific reaction conditions and steps may vary depending on the experimental setup. Industrial production methods often involve palladium-catalyzed tandem heteroannulation to prepare functionally substituted benzenamine compounds.

Chemical Reactions Analysis

Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids for protonation, leading to intermolecular proton-electron transfer and the formation of monoradical cations. Major products formed from these reactions include substituted benzenamines and quinonediimines.

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions:
Benzenamine derivatives are commonly used as reagents in organic synthesis. The compound can act as a nucleophile due to the presence of the amine group, facilitating various chemical reactions such as:

  • Condensation Reactions: It can participate in condensation reactions to form imines and other nitrogen-containing compounds.
  • Coupling Reactions: The compound can be used in coupling reactions to synthesize more complex organic molecules, which are essential in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Imines
A study demonstrated the use of benzenamine derivatives in synthesizing imines through the reaction with aldehydes or ketones. The reaction conditions were optimized to enhance yield and selectivity, showcasing its utility in producing valuable intermediates for pharmaceutical applications.

Pharmaceutical Applications

Potential Anticancer Activity:
Research indicates that benzenamine derivatives exhibit potential anticancer properties. Studies have shown that modifications to the benzenamine structure can lead to compounds that inhibit cancer cell proliferation. For instance, derivatives with specific substituents have been tested for their cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Screening
In a comprehensive screening of various benzenamine derivatives, one study highlighted the effectiveness of N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]- in inhibiting tumor growth in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest.

Material Science

Dyes and Pigments:
Benzenamine derivatives are also explored for their applications in dye chemistry. The compound's ability to form stable colored complexes makes it suitable for developing dyes used in textiles and inks.

Case Study: Dye Development
A research project focused on synthesizing novel dyes from benzenamine derivatives showed promising results in terms of color fastness and stability under various environmental conditions. This application is particularly relevant for industries seeking sustainable dyeing processes.

Biochemical Applications

Biochemical Reagents:
Due to its reactivity, benzenamine can serve as a biochemical reagent for various assays and analyses. Its ability to form stable complexes with metal ions makes it useful in analytical chemistry for detecting trace metals.

Case Study: Metal Ion Detection
A study utilized benzenamine as a chelating agent for detecting heavy metals in environmental samples. The method demonstrated high sensitivity and specificity, indicating its potential for environmental monitoring applications.

Summary Table of Applications

Application AreaDescriptionCase Study Highlights
Organic SynthesisUsed as a reagent for condensation and coupling reactionsSynthesis of imines with optimized yields
PharmaceuticalPotential anticancer activityInhibition of cancer cell proliferation
Material ScienceDevelopment of dyes and pigmentsNovel dyes with enhanced color fastness
BiochemicalReagent for metal ion detectionHigh sensitivity method for detecting heavy metals

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

Compound Name Substituents Molecular Formula CAS/EC Number Key Structural Features
Target Compound : Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]- 1,3-Dimethylbutylimino C₁₈H₂₂N₂ Not explicitly listed Branched alkyl chain for hydrophobicity
Basic Blue 77 Phosphate 2,6-Dichlorophenyl, 3,5-dimethyl, phosphate counterion C₂₃H₂₅Cl₂N₃O₄P CAS 74578-10-2 (EC 277-929-5) Chlorinated aryl groups enhance stability; phosphate improves solubility
C.I. Basic Red 9 (Parafuchsine) Bis(4-aminophenyl)methylene C₂₀H₁₉N₃·HCl CAS 569-61-9 (EC 209-321-2) Amino groups increase polarity; hydrochloride salt for dye applications
Basic Blue 5 2-Chlorophenyl, ethylimino, methyl C₂₅H₂₇Cl₂N₂ CAS 3943-82-6 Chlorophenyl and ethylimino groups influence spectral properties
Crystal Violet (Methanaminium derivative) Dimethylamino phenyl groups C₂₅H₃₀N₃·Cl CAS 548-62-9 (EC 208-953-6) Triarylmethane structure with strong chromophore; cationic charge

Functional and Application Differences

Chromophoric Properties :
  • The target compound’s alkyl substituent may redshift absorption maxima compared to polar derivatives (e.g., amino or chloro groups) due to electron-donating effects .
  • Basic Blue 77 exhibits absorption in the visible spectrum (likely blue-green) due to chloro and methyl groups enhancing conjugation .
  • C.I. Basic Red 9 (Parafuchsine) absorbs at ~540 nm (red) owing to extended π-conjugation from bis-aminophenyl groups .

Physicochemical Properties

Property Target Compound Basic Blue 77 C.I. Basic Red 9 Basic Blue 5
Solubility Low in water (hydrophobic alkyl) Moderate (phosphate salt) High (hydrochloride salt) Moderate (chlorophenyl)
Stability High (alkyl groups resist oxidation) High (chloro groups stabilize) Moderate (amino groups prone to degradation) Moderate
Melting Point Likely >200°C ~250°C (decomposes) 250–300°C ~220°C

Research and Regulatory Considerations

  • Toxicity : Chlorinated derivatives (e.g., Basic Blue 5) may pose environmental risks, whereas alkyl-substituted compounds like the target may have lower acute toxicity .
  • Industrial Use: The target compound’s hydrophobicity could make it suitable for niche applications (e.g., non-aqueous dyes or polymer additives) .

Biological Activity

Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]- (CAS No. 52870-46-9) is a chemical compound that has garnered interest due to its potential biological activities and applications in various fields, particularly in the synthesis of organic compounds and as an antioxidant in rubber products. This article will delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C18H22N2
  • Molecular Weight : 266.4 g/mol
  • Appearance : Colorless liquid or white powder depending on the purity and form.

Toxicological Profile

Research indicates that Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]- exhibits moderate acute toxicity when administered orally and low toxicity via dermal exposure. The oral LD50 values in rats have been reported as follows:

Route of AdministrationLD50 (mg/kg bw)
Oral (female rats)893
Oral (male rats)1005
DermalLow

The compound has shown signs of intoxication including hypoactivity and diarrhea at higher doses .

Genotoxicity and Carcinogenicity

In vitro studies have demonstrated that while this compound does not exhibit mutagenic activity in bacterial or mammalian cell systems, it has shown clastogenic activity in CHL cells. However, this was not confirmed in vivo, indicating no significant risk for chromosomal aberrations in humans . Long-term dietary studies suggest no carcinogenic potential based on the absence of significant findings after chronic exposure .

Endocrine Activity

New Approach Methodologies (NAMs) have been employed to assess the endocrine activity of Benzenamine. These methodologies include in vitro genotoxicity tests and cell transformation assays. The results indicated no significant endocrine disruption potential .

Environmental Impact

The compound is classified as hazardous to aquatic environments with long-term effects. It is essential for users to manage its environmental impact effectively .

Application as an Antioxidant

Benzenamine is widely used in the rubber industry as an antioxidant and processing aid. A study highlighted its effectiveness in preventing degradation due to ozone exposure in rubber products, thus extending their lifespan and performance .

Toxicological Assessments

A comprehensive assessment conducted by ToxServices LLC categorized Benzenamine under GreenScreen Benchmark™ Score of 1 despite some data gaps regarding repeated dose neurotoxicity and respiratory sensitization. This indicates a relatively low level of concern for human health effects based on available data .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Benzenamine derivatives with imino-cyclohexadienylidene motifs?

  • Answer: The compound can be synthesized via condensation reactions between aromatic amines and ketones or quinones. For example, structurally similar dyes like Basic Red 9 are synthesized by reacting N-methyl derivatives of 4-aminophenyl compounds with cyclohexadienone intermediates under acidic conditions . Optimization of reaction time, temperature (typically 80–100°C), and stoichiometric ratios of reagents (e.g., 1:1.2 amine:quinone) is critical for yield improvement. Purification often involves column chromatography using silica gel and ethyl acetate/hexane mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Answer: A combination of techniques is recommended:

  • UV-Vis Spectroscopy: To confirm π-conjugation in the imino-cyclohexadienylidene system (absorption peaks typically 500–600 nm) .
  • NMR: ¹H and ¹³C NMR to resolve aromatic proton environments and confirm substituent positions. For example, methyl groups on the dimethylbutyl chain appear as singlets at δ 1.2–1.5 ppm .
  • IR Spectroscopy: To identify N–H stretches (3200–3400 cm⁻¹) and C=N bonds (1600–1680 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for structurally analogous dyes?

  • Answer: Contradictions often arise from solvent effects, counterion interactions, or tautomerism. To address this:

  • Control Experiments: Replicate studies under identical conditions (solvent, pH, temperature) .
  • Computational Modeling: Use density functional theory (DFT) to predict NMR/UV-Vis spectra and compare with experimental data. Tools like ACD/Labs Percepta can model tautomeric equilibria .
  • X-ray Crystallography: Resolve ambiguities by determining solid-state structures .

Q. What methodologies are suitable for assessing environmental persistence or toxicity of this compound?

  • Answer: Per EPA guidelines under TSCA, the following approaches are recommended:

  • Ecotoxicology Assays: Use Daphnia magna or algae growth inhibition tests to evaluate aquatic toxicity .
  • Degradation Studies: Conduct photolysis (e.g., UV irradiation in aqueous solutions) or hydrolysis experiments (pH 4–9) to measure half-lives .
  • Computational Tools: Apply QSAR models like EPI Suite to predict biodegradation and bioaccumulation potential .

Q. How do counterions (e.g., molybdate, phosphate) influence the compound’s stability and solubility?

  • Answer: Counterions modulate solubility via ion-pair formation and stabilize charges on the imino group. For example:

  • Molybdate Derivatives: Enhance aqueous solubility due to hydrophilic MoO₄²⁻ interactions but may reduce thermal stability above 150°C .
  • Phosphate Salts: Improve stability in acidic media by protonating the imino group, as shown in analogues with sulfonate counterions .
  • Method: Compare solubility (via shake-flask method) and thermogravimetric analysis (TGA) across derivatives.

Q. What computational strategies predict the compound’s physicochemical properties for targeted applications?

  • Answer:

  • Solubility and LogP: Use ACD/Labs Percepta’s PhysChem module to estimate partition coefficients and solubility in organic/aqueous phases .
  • Redox Behavior: Apply DFT calculations (e.g., Gaussian 16) to model oxidation potentials, relevant for dye-sensitized solar cell applications .
  • Reactivity: Simulate reaction pathways with transition state theory to predict degradation products .

Data Contradiction Analysis

  • Case Study: Discrepancies in reported λₘₐₓ values (e.g., 520 nm vs. 550 nm) may stem from aggregation effects. Mitigation strategies:
    • Concentration-Dependent Studies: Dilute solutions (<10⁻⁵ M) to minimize aggregation .
    • Solvent Polarity Tests: Compare spectra in polar (e.g., methanol) vs. nonpolar solvents (e.g., toluene) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]-
Reactant of Route 2
Reactant of Route 2
Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]-

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